4-[(3-Chlorophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide
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Overview
Description
4-[(3-Chlorophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide is a chemical compound with the molecular formula C24H18ClN3O2 and a molecular weight of 415.872 g/mol . This compound is known for its unique structure, which includes a naphthalene ring, a chlorophenyl group, and an azo linkage. It is often used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 4-[(3-Chlorophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide typically involves the azo coupling reaction between 3-chlorophenyl diazonium salt and 3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide . The reaction is usually carried out in an acidic medium to facilitate the formation of the azo bond. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[(3-Chlorophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(3-Chlorophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a dye intermediate and in the study of azo compounds.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Industry: The compound is used in the production of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of 4-[(3-Chlorophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide involves its interaction with molecular targets such as enzymes and proteins. The azo linkage can undergo reduction to form amines, which can then interact with biological molecules. The compound’s unique structure allows it to bind to specific sites on enzymes, affecting their activity and function.
Comparison with Similar Compounds
Similar compounds to 4-[(3-Chlorophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide include other azo dyes and naphthalene derivatives. Some examples are:
- 4-[(2-Chlorophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide
- 4-[(4-Chlorophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide
What sets this compound apart is its specific substitution pattern, which influences its chemical reactivity and biological interactions.
Properties
CAS No. |
21889-25-8 |
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Molecular Formula |
C24H18ClN3O2 |
Molecular Weight |
415.9 g/mol |
IUPAC Name |
4-[(3-chlorophenyl)diazenyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C24H18ClN3O2/c1-15-7-2-5-12-21(15)26-24(30)20-13-16-8-3-4-11-19(16)22(23(20)29)28-27-18-10-6-9-17(25)14-18/h2-14,29H,1H3,(H,26,30) |
InChI Key |
ZAYYISZICSFJBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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